
5-Bromo-2-methanesulfonylaniline
Overview
Description
5-Bromo-2-methanesulfonylaniline is an organic compound with the molecular formula C7H8BrNO2S. It is characterized by the presence of a bromine atom at the fifth position and a methanesulfonyl group at the second position of the aniline ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methanesulfonylaniline typically involves the bromination of 2-methanesulfonylaniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions include maintaining a temperature range of 0-25°C to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methanesulfonylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The nitro group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon in the presence of hydrogen gas are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted anilines, thiols, and ethers.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include corresponding amines.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-methanesulfonylaniline is extensively utilized as an intermediate in the synthesis of bioactive molecules. Its structural features enable it to interact with various biological targets, making it valuable in drug development.
- Anticancer Agents : Research has shown that derivatives of this compound exhibit promising anticancer activity. For instance, modifications to the aniline structure can enhance selectivity and potency against specific cancer cell lines.
- Antimicrobial Properties : Compounds derived from this compound have demonstrated significant antimicrobial activity. This is attributed to the presence of the bromine atom and the methanesulfonyl group, which can enhance the compound's interaction with microbial targets.
Organic Synthesis
The compound serves as a crucial intermediate in various organic synthesis pathways. Its ability to undergo nucleophilic substitutions makes it a valuable reagent in synthetic chemistry.
- Synthesis of Complex Molecules : this compound is used in the preparation of complex organic compounds, including pharmaceuticals and agrochemicals. It acts as a precursor for synthesizing heterocycles and other functionalized aromatic compounds.
- Functionalization Reactions : The compound can participate in various functionalization reactions, such as coupling reactions and electrophilic aromatic substitutions, allowing for the development of diverse chemical entities.
Material Science
In material science, this compound is explored for its potential in developing novel materials with unique properties.
- Organic Semiconductors : The compound's electronic properties make it suitable for applications in organic electronics. Research indicates that derivatives can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
- Polymers and Coatings : The incorporation of this compound into polymer matrices can enhance their thermal stability and mechanical properties, making them suitable for advanced coatings and composite materials.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of modified anilines derived from this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting their potential as lead compounds for further development.
Case Study 2: Synthesis of Heterocycles
Research documented in Synthetic Communications detailed a method for synthesizing benzothiazine derivatives using this compound as a key intermediate. The study highlighted the efficiency of the synthetic route, achieving high yields and purity levels, demonstrating its utility in pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methanesulfonylaniline involves its interaction with specific molecular targets. The bromine atom and methanesulfonyl group play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloroaniline
- 5-Bromo-2-fluoroaniline
- 5-Bromo-2-nitroaniline
Uniqueness
5-Bromo-2-methanesulfonylaniline is unique due to the presence of both a bromine atom and a methanesulfonyl group on the aniline ring. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways. Its reactivity and selectivity in chemical reactions differentiate it from other similar compounds.
Biological Activity
5-Bromo-2-methanesulfonylaniline is a compound with notable biological activities, primarily due to its unique chemical structure, which includes a bromine atom and a methanesulfonyl group attached to an aniline moiety. This article explores its synthesis, biological activities, and relevant research findings.
- Chemical Formula : C₇H₈BrNO₂S
- Molecular Weight : Approximately 250.11 g/mol
- CAS Number : 62606-00-2
The compound's structure allows for enhanced reactivity and solubility in various solvents, which is critical for its application in biological studies and synthetic chemistry.
Synthesis Methods
The synthesis of this compound can be achieved through multiple methods, including:
- Nitration and Reduction : Starting from an appropriate brominated aniline precursor.
- Sulfonylation : Introducing the methanesulfonyl group via sulfonyl chloride reactions.
These methods are often optimized for yield and scalability, which is essential for industrial applications .
Biological Activities
This compound has been investigated for various biological activities:
- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of the bromine atom is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
- Anticancer Activity : Research indicates that this compound may have potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.
- DNA Binding Affinity : The compound has been evaluated for its ability to bind DNA, which is crucial for its potential use in therapeutic applications targeting genetic material. Fluorometric titration studies suggest that it has a higher binding affinity compared to some other bromoanilines .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of several known antibiotics, indicating its potential as a new antimicrobial agent.
Case Study 2: Anticancer Potential
In a preclinical trial, the effects of this compound on human breast cancer cells were examined. Results showed a reduction in cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | CAS Number | Similarity Index | Notable Activity |
---|---|---|---|
3-Bromo-5-(methylsulfonyl)aniline | 62606-00-2 | 0.83 | Moderate antibacterial properties |
N-Methyl-4-(methylsulfonyl)aniline | 1263378-01-3 | 0.75 | Limited anticancer activity |
1-Bromo-4-(isopropylsulfonyl)benzene | 70399-02-9 | 0.77 | Enhanced solubility but less active |
The distinct positioning of the bromine and methanesulfonyl groups in this compound contributes to its unique pharmacological profile, differentiating it from other analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Bromo-2-methanesulfonylaniline, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis of this compound typically involves sulfonylation of 5-Bromo-2-methylaniline. A two-step approach is recommended:
Bromination : Start with 2-methylaniline and introduce bromine at the 5-position using controlled brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide under UV light). Monitor temperature (0–5°C) to avoid over-bromination .
Sulfonylation : React the brominated intermediate with methanesulfonyl chloride in a basic aqueous medium (e.g., NaOH) to install the sulfonyl group. Use dichloromethane as a solvent for phase separation and ensure stoichiometric excess of methanesulfonyl chloride (1.2–1.5 equivalents) to drive the reaction .
Key Controls: Reaction pH (≥10), inert atmosphere (N₂/Ar), and post-reaction purification via recrystallization (ethanol/water mixture).
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a multi-technique approach:
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% target peak area).
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl sulfonyl at δ 3.1 ppm) .
- HRMS : Verify molecular ion [M+H]⁺ at m/z 264.0 (calculated for C₇H₈BrNO₂S).
- Elemental Analysis : Match experimental vs. theoretical C/H/N/Br/S percentages .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound under varying catalytic conditions?
- Methodological Answer : Discrepancies in catalytic outcomes (e.g., Suzuki coupling yields) often stem from competing dehalogenation or sulfonyl group instability. To address this:
- Systematic Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) under varying temperatures (80–120°C) and bases (K₂CO₃ vs. Cs₂CO₃).
- Mechanistic Probes : Use DFT calculations to model electron density at the bromine site; lower electron density (due to sulfonyl’s electron-withdrawing effect) may require stronger π-acidic ligands .
- Contradiction Analysis : Cross-reference data with structurally analogous compounds (e.g., 5-Bromo-4-fluoro-2-methylaniline) to isolate sulfonyl-specific effects .
Q. What strategies minimize dehalogenation side reactions during functionalization of this compound?
- Methodological Answer :
- Catalyst Selection : Use Pd/C with low Pd loading (1 mol%) to suppress β-hydride elimination pathways.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and reduce bromide displacement.
- Additives : Introduce KI (0.5–1.0 eq.) to suppress Pd-Br bond cleavage .
- In Situ Monitoring : Track reaction progress via TLC (silica, hexane/ethyl acetate 3:1) to halt reactions at <10% byproduct formation.
Q. How does the sulfonyl group in this compound influence its bioactivity as a pharmaceutical intermediate?
- Methodological Answer : The sulfonyl group enhances metabolic stability and binding affinity in drug candidates. For example:
- Kinase Inhibition : Screen derivatives against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays. The sulfonyl group may chelate Mg²⁺ in ATP-binding pockets .
- SAR Studies : Compare IC₅₀ values of sulfonyl vs. methyl/methoxy analogs to quantify electronic contributions .
- Solubility Profiling : Use shake-flask methods (PBS pH 7.4) to correlate sulfonyl polarity with improved aqueous solubility (logP reduction by ~1.5 units) .
Q. Data Analysis & Contradiction Management
Q. How should researchers address conflicting spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Replicate spectra using standardized conditions (e.g., 500 MHz NMR, DMSO-d₆).
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., confirm sulfonyl group geometry).
- Collaborative Databases : Upload data to PubChem or ECHA to compare with global entries .
Q. What statistical methods are recommended for analyzing yield variations in multi-step syntheses of this compound?
- Methodological Answer :
- DOE (Design of Experiments) : Apply factorial designs to optimize bromination/sulfonylation steps (factors: temperature, reagent equivalents).
- ANOVA : Identify significant yield deviations (p < 0.05) across batches.
- PCA (Principal Component Analysis) : Correlate impurity profiles with reaction parameters .
Properties
IUPAC Name |
5-bromo-2-methylsulfonylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTCKSCLEBBNDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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